molecular formula C20H15BrN6O3S B11697206 (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697206
M. Wt: 499.3 g/mol
InChI Key: KUTPRXOCQNOLEP-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the hydrazone: This involves the reaction of 2-bromo-4-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with 4-(4-methylphenyl)-1,3-thiazol-2-yl acetic acid under basic conditions to form the pyrazolone ring.

    Final condensation: The final step involves the condensation of the intermediate with 3-methyl-1-phenyl-2-pyrazolin-5-one under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, and bases like triethylamine.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

(4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-nitrobenzene
  • 2,5-Difluoronitrobenzene
  • 3-Fluoro-2-nitrophenol

Uniqueness

Compared to similar compounds, (4E)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a unique combination of functional groups and a complex structure that provides distinct reactivity and potential applications. Its thiazole and pyrazolone rings contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C20H15BrN6O3S

Molecular Weight

499.3 g/mol

IUPAC Name

4-[(2-bromo-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H15BrN6O3S/c1-11-3-5-13(6-4-11)17-10-31-20(22-17)26-19(28)18(12(2)25-26)24-23-16-8-7-14(27(29)30)9-15(16)21/h3-10,25H,1-2H3

InChI Key

KUTPRXOCQNOLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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